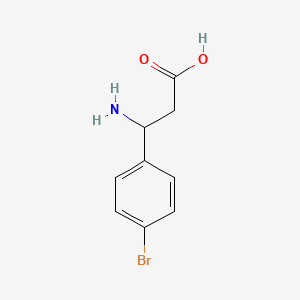

3-Amino-3-(4-bromophenyl)propanoic acid

Description

Significance and Research Context in β-Amino Acid Chemistry

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. When incorporated into peptides, β-amino acids can induce unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. This ability to form predictable and stable conformations, known as foldamers, is a key area of research in β-amino acid chemistry.

Furthermore, peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases. This increased stability is a highly desirable trait in the development of peptide-based drugs, as it can lead to longer half-lives and improved bioavailability. The incorporation of β-amino acids can also modulate the biological activity of peptides, leading to enhanced potency or altered receptor-binding profiles. The diverse pharmacological potential of β-amino acid-containing molecules includes antimicrobial, anticancer, and antidiabetic activities.

Stereochemical Considerations and Enantiomeric Forms of 3-Amino-3-(4-bromophenyl)propanoic acid

The β-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(4-bromophenyl)propanoic acid and (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The spatial arrangement of the substituents around this chiral center is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.

The synthesis of this compound often results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, a process known as resolution, is a critical step in preparing stereochemically pure compounds for research and potential therapeutic applications. Techniques for resolving racemic amino acids are well-established and include:

Enzymatic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively act on one enantiomer. For example, lipases can be used for the enantioselective N-acylation of a racemic amino ester, allowing for the separation of the acylated and unreacted enantiomers. This technique has been successfully applied to structurally similar compounds like ethyl 3-amino-3-(4-cyanophenyl)propanoate.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

The development of asymmetric synthesis routes, which directly produce a single enantiomer, is also an active area of research for β-amino acids. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The availability of enantiomerically pure forms of this compound is essential for investigating their specific interactions with biological targets. For instance, the Fmoc-protected (R)-enantiomer is commercially available and utilized as a building block in solid-phase peptide synthesis. chemimpex.com

Role as a Core Scaffold in Synthetic and Medicinal Chemistry

The molecular architecture of this compound makes it a valuable core scaffold for the synthesis of a diverse range of molecules in medicinal chemistry. The presence of three key functional components—the aromatic ring, the amino group, and the carboxylic acid—provides multiple points for chemical modification.

The Aromatic Ring: The 4-bromophenyl group can participate in various cross-coupling reactions, allowing for the introduction of different substituents to explore structure-activity relationships. The bromine atom itself can influence the electronic properties and binding interactions of the final molecule.

The Amino and Carboxylic Acid Groups: These functional groups are the defining features of an amino acid and allow for the formation of amide bonds. This makes this compound a valuable building block for the synthesis of peptides and peptidomimetics. The Fmoc-protected version of the (R)-enantiomer is specifically designed for use in solid-phase peptide synthesis, a widely used technique for the automated synthesis of peptides. chemimpex.com

One of the key areas where this scaffold is being explored is in the development of compounds targeting the central nervous system. It is commonly employed in the design of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. chemicalbook.com By modifying the structure of this compound, researchers aim to develop novel molecules that can modulate GABAergic neurotransmission, with potential applications in treating neurological disorders such as epilepsy and anxiety. For example, a study on the closely related 3-amino-3-(4-chlorophenyl)propanoic acid showed that it acts as a weak specific antagonist at GABAB receptors. flinders.edu.au This suggests that derivatives of this compound could also interact with this important receptor family.

The versatility of this scaffold allows for the creation of libraries of compounds with diverse functionalities, which can then be screened for various biological activities. nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 39773-47-2 (racemic) |

| Melting Point | 235-236 °C |

| Boiling Point | 378.1 °C |

| Appearance | White Solid |

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings/Potential |

| Medicinal Chemistry | Core scaffold for drug discovery | Used as a starting material for the synthesis of novel compounds with potential therapeutic activities. ontosight.ai |

| Neuroscience | Precursor for GABA analogues | Employed in the design of molecules to study and modulate neurological pathways. chemicalbook.com |

| Peptide Synthesis | Building block for peptides | The Fmoc-protected (R)-enantiomer is used in solid-phase peptide synthesis to create peptides with unique structural and stability properties. chemimpex.com |

| Synthetic Chemistry | Versatile chemical intermediate | The functional groups allow for a wide range of chemical transformations to generate diverse molecular architectures. |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39773-47-2 | |

| Record name | 3-amino-3-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 3 4 Bromophenyl Propanoic Acid and Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing optically active β-amino acids, as different enantiomers can exhibit vastly different physiological properties. tandfonline.com Strategies are broadly categorized into asymmetric catalysis and biocatalytic approaches, which offer high levels of stereocontrol.

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired product. This approach includes methods mediated by chiral ligands complexed with transition metals and the use of chiral auxiliaries to direct stereoselective reactions.

Transition metal catalysis is a powerful tool for the asymmetric synthesis of β-amino acids. rsc.org A prominent method involves the asymmetric hydrogenation of β-keto esters or related unsaturated precursors using a chiral catalyst. The complex formed between a transition metal, such as Ruthenium (Ru), and a chiral ligand, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can achieve high enantioselectivity.

In this approach, a β-keto ester is reduced to a β-hydroxy ester, which can then be converted to the corresponding β-amino acid. The Ru(BINAP)Cl2 catalyst is particularly effective in the hydrogenation of β-keto esters, delivering the product with high enantiomeric excess (ee). This method has become a standard procedure, adapted from the successful synthesis of α-amino acids. researchgate.net Recent advancements have explored dual catalysis systems, combining a Ni(II)/chiral ligand complex with a chiral Brønsted acid to produce diverse enantioenriched β-amino acid derivatives. nih.gov

Table 1: Example of Chiral Ligand-Mediated Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Key Feature |

|---|---|---|---|

| Ru(BINAP)Cl2 | β-Keto Ester | Chiral β-Hydroxy Ester | High enantioselectivity in ketone reduction |

| Ni(II)/cyclo-Box & Chiral Phosphoric Acid | β-Bromo α-amino acid ester | α-Arylated β-amino acid | Migratory cross-coupling reaction nih.gov |

Another effective strategy involves the diastereoselective alkylation of enolates derived from β-amino acids. nih.gov In this method, a chiral auxiliary is attached to the β-amino acid scaffold, which then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of one diastereomer preferentially.

For instance, β-alanine can be converted into a chiral 2-phenylperhydropyrimidin-4-one derivative. scielo.org.mx The enolate of this derivative, when treated with various electrophiles, undergoes alkylation with high diastereoselectivity (>96% ds). scielo.org.mx The steric hindrance from the axially disposed phenyl group on the chiral auxiliary effectively shields one face of the enolate, ensuring high stereocontrol. scielo.org.mx Following the alkylation step, the chiral auxiliary can be removed to yield the desired enantiomerically enriched α-substituted β-amino acid. acs.org

Table 2: Diastereoselective Alkylation of a Chiral Perhydropyrimidinone Enolate

| Electrophile (RX) | Product Diastereoselectivity (ds) |

|---|---|

| Methyl iodide | > 96% |

| Ethyl iodide | > 96% |

| Benzyl (B1604629) bromide | > 96% |

Data sourced from studies on a 2-phenylperhydropyrimidin-4-one derivative. scielo.org.mx

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions. These methods are increasingly attractive as they are environmentally friendly compared to traditional chemical synthesis. researchgate.net

Kinetic resolution is a widely used biocatalytic method to separate racemic mixtures. This process utilizes an enzyme that selectively catalyzes the reaction of only one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.

Lipases are commonly employed for this purpose. For example, in the resolution of a racemic ester of a β-amino acid, a lipase (B570770) can selectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. A study on the synthesis of the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analogue of the title compound, demonstrated the efficacy of this method. Candida antarctica lipase A (CAL-A) was used to achieve enantioselective N-acylation, effectively separating the enantiomers. researchgate.net Similarly, Candida rugosa lipase has been used for the kinetic resolution of β-blocker derivatives, achieving high enantiomeric excess of the product (ee_p = 96.17%). mdpi.com

Multienzyme cascade systems represent a significant advancement in biosynthesis, where multiple enzymatic reactions are performed sequentially in a single pot. hep.com.cn This approach offers numerous advantages, including reduced costs, elimination of intermediate separation steps, and higher catalytic efficiency. researchgate.net These systems are particularly valuable for synthesizing "unnatural" D-amino acids, which are important intermediates for pharmaceuticals. hep.com.cnacs.org

A model system for the synthesis of a D-amino acid analogue, (R)-2-amino-3-(2-bromophenyl)propanoic acid, utilized a cascade of three co-immobilized enzymes. acs.org This system achieved a stable conversion of over 95% for 36 hours in a continuous-flow reactor. acs.org Another well-established industrial method is the "hydantoinase process," which uses a multi-enzyme system including a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to produce various D-amino acids with high yield and enantioselectivity. nih.gov

Table 3: Enzymes in a Cascade System for D-Amino Acid Synthesis

| Enzyme | Function in the Cascade |

|---|---|

| D-Amino Acid Aminotransferase | Catalyzes the stereoselective transfer of an amino group to an α-keto acid precursor. acs.org |

| Lactate Dehydrogenase / Formate Dehydrogenase | Involved in the regeneration of the essential cofactor (e.g., NADH/NAD+). acs.org |

| Glutamate (B1630785) Racemase / Glutamate Dehydrogenase | Used in some systems to interconvert amino donors and regenerate cofactors. nih.gov |

Biocatalytic Approaches

Phenylalanine Ammonia (B1221849) Lyase (PAL) Catalysis (for related amino acids)

Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. While PAL is highly specific for α-amino acids, its application in the synthesis of β-amino acids represents an innovative, albeit less direct, approach. The reverse reaction, the addition of ammonia to an α,β-unsaturated acid, is of particular interest for the synthesis of chiral amino acids.

The direct application of PAL for the synthesis of 3-amino-3-(4-bromophenyl)propanoic acid is not straightforward as this is a β-amino acid. However, the principles of enzymatic aminohydroxylation can be conceptually extended. The general PAL-catalyzed reaction for α-amino acids is as follows:

| Substrate | Enzyme | Product |

| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic acid + NH₃ |

For the synthesis of β-amino acids, a different class of enzymes, aminomutases, would be more directly applicable, or a chemoenzymatic route could be devised where an enzyme generates a chiral intermediate that is then converted to the target β-amino acid. The allure of enzymatic catalysis lies in its potential for high enantioselectivity and mild reaction conditions.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This is a powerful and widely used strategy for the asymmetric synthesis of amino acids.

Camphorsultams, often referred to as Oppolzer's sultams, are highly effective chiral auxiliaries. Their rigid bicyclic structure provides a well-defined chiral environment, allowing for excellent stereocontrol in a variety of reactions, including the synthesis of β-amino acids.

A general approach involves the acylation of the sultam with an appropriate acid chloride, followed by a stereoselective reaction at the α- or β-position of the acyl group. For the synthesis of a β-amino acid, a common strategy is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acylsultam.

Illustrative Reaction Scheme:

| Step | Reactants | Reagents | Product | Diastereomeric Excess (d.e.) |

| 1. Acylation | (1S)-(-)-2,10-Camphorsultam, 4-Bromocinnamoyl chloride | Triethylamine, Dichloromethane | N-(4-Bromocinnamoyl)-(1S)-(-)-2,10-camphorsultam | N/A |

| 2. Conjugate Addition | N-(4-Bromocinnamoyl)-(1S)-(-)-2,10-camphorsultam, Benzylamine | Lithium bis(trimethylsilyl)amide (LiHMDS) | N-((3R)-3-(Benzylamino)-3-(4-bromophenyl)propanoyl)-(1S)-(-)-2,10-camphorsultam | >95% |

| 3. Auxiliary Cleavage | N-((3R)-3-(Benzylamino)-3-(4-bromophenyl)propanoyl)-(1S)-(-)-2,10-camphorsultam | Lithium hydroxide (B78521), Hydrogen peroxide | (3R)-3-(Benzylamino)-3-(4-bromophenyl)propanoic acid | >95% |

The stereochemical outcome is dictated by the chiral sultam, which shields one face of the enolate intermediate, directing the incoming electrophile or nucleophile to the opposite face.

The use of pyrimidinone-based chiral auxiliaries is another strategy for the asymmetric synthesis of amino acids. These heterocyclic systems can be prepared from chiral amino acids and serve as templates to control stereochemistry. While less common than sultams or Evans oxazolidinones for β-amino acid synthesis, the underlying principles are similar.

A hypothetical approach could involve the alkylation of a chiral pyrimidinone derivative that incorporates a glycine (B1666218) or acetate (B1210297) unit. The bulky pyrimidinone ring would direct the stereoselective introduction of the 4-bromobenzyl group at the α-position, which after further functional group manipulations and cleavage of the auxiliary, would yield the desired β-amino acid. The development of such methodologies is an active area of research in asymmetric synthesis.

Racemic and Diastereomeric Synthesis Pathways

For applications where a racemic or diastereomeric mixture of the amino acid is acceptable, or as a prelude to a chiral resolution step, several robust synthetic methods are available.

Reductive Amination of β-Keto Esters and Ketone Precursors

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this involves the reaction of a β-keto ester or a β-ketone with an amine source in the presence of a reducing agent.

The synthesis typically starts from a β-keto ester, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate. This precursor can be reacted with ammonia or an ammonium (B1175870) salt to form an intermediate enamine or imine, which is then reduced in situ to the β-amino ester. Subsequent hydrolysis of the ester yields the target amino acid.

Typical Reaction Conditions:

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Product |

| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Ammonium acetate | Sodium cyanoborohydride | Methanol (B129727) | Ethyl 3-amino-3-(4-bromophenyl)propanoate |

| 4'-Bromoacetophenone | Ammonia, Diethylaluminum cyanide | Hydrogen, Raney Nickel | Ethanol | This compound (after hydrolysis) |

This method is generally high-yielding and applicable to a wide range of substrates. The product is a racemic mixture of the β-amino acid.

Michael Addition Reactions in Propanoic Acid Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. For the synthesis of this compound, an aza-Michael addition is particularly relevant. This involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

The most direct approach involves the addition of ammonia to a derivative of 4-bromocinnamic acid, such as ethyl 4-bromocinnamate. The reaction is typically base-catalyzed and results in the formation of the β-amino ester, which can then be hydrolyzed to the desired amino acid.

General Reaction Scheme:

| Michael Acceptor | Nitrogen Nucleophile | Catalyst | Product |

| Ethyl 4-bromocinnamate | Ammonia | Sodium methoxide | Ethyl 3-amino-3-(4-bromophenyl)propanoate |

| 4-Bromocinnamic acid | Hydroxylamine | Potassium hydroxide | This compound (after reduction of N-hydroxy) |

This method provides a straightforward route to the racemic product. The efficiency of the reaction can be influenced by the nature of the Michael acceptor, the nucleophile, and the reaction conditions.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are fundamental to the synthesis of β-amino acids. Classic methods such as the Rodionov and Reformatsky reactions provide effective routes to β-aryl-β-amino acids by creating the key carbon-carbon bond adjacent to the aromatic ring.

The Rodionov reaction offers a straightforward approach for the synthesis of β-amino acids from aromatic aldehydes. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solvent. For the synthesis of this compound, 4-bromobenzaldehyde (B125591) is reacted with malonic acid and ammonium acetate in refluxing ethanol. mdpi.com This method is advantageous due to the ready availability of starting materials and its operational simplicity. researchgate.net

Another powerful method is the Reformatsky reaction , which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. byjus.com In the context of β-amino acid synthesis, this is typically an "aza-Reformatsky" reaction where the electrophile is an imine. For the synthesis of a this compound precursor, an imine derived from 4-bromobenzaldehyde would react with the zinc enolate of an α-bromoester, such as ethyl bromoacetate. nih.govnih.gov This reaction is valued for its ability to generate the β-amino ester scaffold, which can then be hydrolyzed to the desired carboxylic acid. byjus.com The use of activated zinc and various solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can significantly improve reaction yields. byjus.com

| Reaction Name | Key Reagents | Electrophile | Nucleophile | Product Type |

| Rodionov Reaction | Aromatic aldehyde, Malonic acid, Ammonium acetate | 4-Bromobenzaldehyde | Enolate of malonic acid/Ammonia | β-Amino acid |

| Reformatsky Reaction | α-Haloester, Zinc, Imine | Imine from 4-bromobenzaldehyde | Organozinc reagent from α-bromoester | β-Amino ester |

Synthesis of Protected Derivatives of this compound

The selective protection of the amino group is crucial for the incorporation of this compound into peptide chains or other complex molecules. The most common protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis. The synthesis of N-Boc-3-amino-3-(4-bromophenyl)propanoic acid is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. A common procedure involves dissolving the amino acid in a mixture of dioxane and water with a base such as potassium carbonate (K₂CO₃). researchgate.net The reaction proceeds at room temperature, and after acidification and extraction, the N-Boc protected product is isolated in high yield. researchgate.net

Table 2.3.1: Synthesis of N-Boc-3-amino-3-(4-aryl)propanoic acid Analogues

| Reagent | Base | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | K₂CO₃ | Dioxane/Water | 98% | researchgate.net |

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, forming the cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.com Its introduction onto this compound is generally accomplished using an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a mixed solvent system, like acetone (B3395972) and water, with a mild base such as sodium bicarbonate (NaHCO₃) to maintain a basic pH. researchgate.net The reaction is typically initiated at 0°C and then allowed to proceed to completion at room temperature, yielding the N-Fmoc protected amino acid. researchgate.net These derivatives are essential building blocks for creating novel peptides with specific biological functions. chemimpex.comchemimpex.com

Table 2.3.2: Synthesis of N-Fmoc-3-amino-3-(4-aryl)propanoic acid Analogues

| Reagent | Base | Solvent System | Typical Yield | Reference |

|---|

The benzyloxycarbonyl (Cbz or Z) group is another important amine protecting group, which is typically removed by catalytic hydrogenation. The synthesis of N-Cbz-3-amino-3-(4-bromophenyl)propanoic acid involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. prepchem.com The reaction is often carried out in an aqueous solution with a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. This method provides a stable, crystalline derivative suitable for use in solution-phase peptide synthesis and other synthetic applications. prepchem.com

Table 2.3.3: Synthesis of N-Cbz Protected β-Amino Acids

| Reagent | Base | Conditions | Product | Reference |

|---|

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Green chemistry approaches to β-amino acid synthesis focus on using less hazardous reagents, employing catalytic methods, and utilizing renewable resources. Biocatalysis, in particular, offers a promising green alternative. Enzymes such as transaminases can be used for the asymmetric synthesis of chiral β-amino acids from prochiral β-keto acids, providing enantiopure products under mild aqueous conditions. researchgate.net Lipase-catalyzed kinetic resolutions of racemic β-amino esters are also effective for separating enantiomers with high efficiency. mdpi.com While specific examples for this compound are not widespread, these biocatalytic methods represent a key direction for sustainable production of this and related compounds. researchgate.net

Continuous-Flow Synthesis Methodologies (for related amino acids)

Continuous-flow synthesis has emerged as a powerful technology for chemical manufacturing, offering advantages in safety, scalability, and efficiency over traditional batch processing. For the synthesis of β-amino acids, continuous-flow reactors have been successfully applied to methodologies like the Arndt-Eistert homologation of α-amino acids. rsc.org This process involves several steps, including the formation of a diazoketone and a subsequent Wolff rearrangement, which can be performed sequentially in a flow system. rsc.org Furthermore, lipase-catalyzed reactions, such as the Michael addition of aromatic amines to acrylates to form β-amino acid esters, have been shown to be highly efficient in continuous-flow microreactors, significantly reducing reaction times compared to batch methods. mdpi.com These approaches demonstrate the potential for developing rapid and efficient continuous-flow processes for the industrial production of this compound and its analogues.

Reactivity and Derivatization of 3 Amino 3 4 Bromophenyl Propanoic Acid

Transformations at the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophilic center, susceptible to reactions with various electrophiles.

Amidation and Peptide Coupling Reactions

The amino group of 3-Amino-3-(4-bromophenyl)propanoic acid can readily undergo acylation to form amides. This reaction is fundamental in peptide synthesis, where the amino acid is coupled with another amino acid or a peptide chain. To facilitate this, the carboxylic acid of the coupling partner is typically "activated" using a coupling reagent to enhance its reactivity towards the amino group. uni-kiel.deyoutube.com

Common coupling reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amino group of this compound. uni-kiel.debachem.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the chiral center. uni-kiel.de

Strategies for peptide synthesis can involve either solution-phase or solid-phase techniques. In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, which simplifies the purification process. youtube.com Protecting groups are often employed to temporarily block the reactivity of the α-amino group (e.g., with Fmoc or Boc) and any reactive side chains to prevent unwanted side reactions during the coupling process. youtube.com While specific examples detailing the peptide coupling of this compound are not extensively documented in publicly available literature, the general principles of peptide synthesis are applicable. chemrxiv.org

Table 1: Common Peptide Coupling Reagents and their Characteristics

| Coupling Reagent | Abbreviation | By-products | Key Features |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive and effective, but the DCU by-product can be difficult to remove. youtube.combachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | --- | High coupling efficiency, often used for sterically hindered amino acids. bachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | --- | Efficient and rapid coupling with minimal racemization. bachem.com |

Derivatization for Analytical or Synthetic Purposes

The amino group is a common target for derivatization to enhance the detectability of this compound in analytical techniques like High-Performance Liquid Chromatography (HPLC), or to modify its properties for synthetic applications.

For analytical purposes, chromophoric or fluorophoric tags are introduced. Common derivatizing agents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives, enabling sensitive detection. sigmaaldrich.comnih.gov The derivatization is typically carried out in an alkaline medium. science.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This method is rapid and widely used for automated pre-column derivatization. doubtnut.comceon.rs

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with amino groups to form stable, fluorescent derivatives. It is also a common protecting group in peptide synthesis. googleapis.com

For synthetic purposes, the amino group can be acylated to introduce various functionalities. For instance, N-acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride. The amino group can also be protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent its reaction in subsequent synthetic steps. These protecting groups can be selectively removed under specific conditions. researchgate.net

Oxidation Reactions

The oxidation of the amino group in β-amino acids like this compound is a less commonly explored transformation compared to α-amino acids. However, strong oxidizing agents can potentially oxidize the amino group. For instance, potassium permanganate (B83412) (KMnO₄) has been used for the oxidation of amino acids. ijraset.com The reaction conditions, such as pH and temperature, would significantly influence the outcome and selectivity of the oxidation. The kinetics of permanganate oxidation of β-phenylalanine have been studied, indicating that the protonated species of both the amino acid and permanganate are involved in the reaction mechanism. rsc.org It is plausible that this compound would exhibit similar reactivity, though specific studies are lacking.

Transformations at the Carboxylic Acid Group

The carboxylic acid group is another key reactive site, participating in reactions typical of this functional group.

Esterification Reactions

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nih.govresearchgate.net For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-amino-3-(4-bromophenyl)propanoate. biosynth.comresearchgate.net The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. google.com The synthesis of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is documented, indicating that this transformation is well-established. biosynth.com

Table 2: Typical Conditions for Fischer Esterification of Amino Acids

| Reactants | Catalyst | Solvent | Key Conditions |

| Amino Acid, Alcohol | Sulfuric Acid (H₂SO₄) | Excess Alcohol | Heating/Reflux, Removal of water to drive equilibrium. nih.govgoogle.com |

| Amino Acid, Alcohol | Thionyl Chloride (SOCl₂) | Alcohol | Often proceeds at lower temperatures than acid-catalyzed methods. |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. orgsyn.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with LiAlH₄ would yield 3-amino-3-(4-bromophenyl)propan-1-ol. The reaction proceeds via an initial acid-base reaction between the acidic carboxylic proton and the hydride, followed by reduction of the resulting carboxylate salt. youtube.com An aqueous workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

Amide Formation

The primary amine and carboxylic acid functionalities of this compound readily participate in amide formation reactions. This classic transformation is a cornerstone of organic synthesis, allowing for the coupling of this β-amino acid with a wide variety of molecules.

Amide formation via the carboxylic acid group: The carboxylic acid can be activated by various coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate its reaction with primary or secondary amines. This reaction is typically carried out in an organic solvent like DMF (N,N-Dimethylformamide) with a mild base such as DIEA (N,N-Diisopropylethylamine). This approach has been successfully employed in the synthesis of novel thiophene[3,2-d]pyrimidine derivatives, where an amino acid moiety was coupled to a complex heterocyclic core. mdpi.com

Amide formation via the amino group: Conversely, the amino group can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form an amide bond. This reaction provides a straightforward method for introducing various acyl groups to the β-amino acid scaffold.

The versatility of amide bond formation allows for the incorporation of this compound into peptides, polymers, and complex molecular architectures, making it a valuable building block in medicinal chemistry and materials science.

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of transformations to further functionalize the molecule.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. libretexts.org The reactivity and regioselectivity of the ring are influenced by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the 3-aminopropanoic acid substituent is also generally deactivating and meta-directing.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst like FeCl3 or FeBr3. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The interplay of the directing effects of the existing substituents will determine the position of the incoming electrophile.

The carbon-bromine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. iiserkol.ac.inacs.org Aryl bromides are widely used as synthetic building blocks due to the versatile transformations of the C-Br bond. acs.org

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Palladium(0) complex | C-C |

| Heck Coupling | Alkene | Palladium(0) complex | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium(0) and Copper(I) | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium(0) complex | C-N |

| Hiyama Coupling | Organosilicon compound | Palladium(0) complex | C-C |

These reactions allow for the introduction of a vast array of substituents at the para-position of the phenyl ring, dramatically increasing the structural diversity of the resulting molecules. For instance, a Suzuki-Miyaura cross-coupling could be used to introduce a new aryl or heteroaryl group. nih.gov

The functional groups introduced via carbon-halogen bond functionalization can themselves be further modified, opening up avenues for extensive structural diversification. For example, a cyano group introduced via a coupling reaction could be hydrolyzed to a carboxylic acid or reduced to an amine. An alkyne installed via Sonogashira coupling could participate in click chemistry reactions or be further elaborated. This multi-step functionalization approach allows for the synthesis of highly complex molecules with tailored properties.

Cyclization Reactions and Heterocycle Formation (e.g., pyrimidine (B1678525) thione, pyrane, pyridine (B92270), phthalazinone derivatives using related precursors)

β-Amino acids and their derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov

Pyrimidine and Thienopyrimidine Derivatives: β-Amino esters can be used in the synthesis of pyrimidine derivatives. For instance, 2-aminothiophene derivatives can react with various reagents to form thienopyrimidine cores. nih.govscielo.brmdpi.com The amino and carboxyl functionalities of this compound could potentially be utilized in similar cyclization strategies.

Pyridine Synthesis: Various methods exist for the synthesis of pyridine rings, some of which utilize precursors that can be derived from β-amino acids. acs.orgbaranlab.org For example, condensation reactions involving 1,5-dicarbonyl compounds, which can sometimes be accessed from β-amino acid derivatives, can lead to the formation of pyridine rings. nih.govacs.org

Phthalazinone Derivatives: Phthalazinone derivatives are often synthesized from precursors like o-aroylbenzoic acids or phthalic anhydrides, which react with hydrazine (B178648) derivatives. longdom.orgscinito.airesearchgate.net While not a direct cyclization of the β-amino acid itself, derivatives of this compound, particularly those where the bromophenyl group has been further functionalized, could potentially serve as precursors for more complex phthalazinone structures.

| Heterocycle | General Precursor Type | Potential Synthetic Strategy |

|---|---|---|

| Pyrimidine | β-Amino ester/amide | Condensation with a 1,3-dielectrophile |

| Pyridine | 1,5-Dicarbonyl compound | Reaction with an ammonia (B1221849) source |

| Phthalazinone | o-Acylbenzoic acid | Condensation with hydrazine |

Applications in Advanced Organic Synthesis and Scaffold Design

3-Amino-3-(4-bromophenyl)propanoic acid as Chiral Building Blocks

Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity. This compound serves as a valuable chiral precursor in asymmetric synthesis.

This compound is utilized as a foundational element in the synthesis of intricate molecular structures. chemimpex.com Its defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in the target molecule, which is essential for its biological function. The bromophenyl group not only influences the electronic properties of the molecule but also serves as a handle for further chemical modifications through cross-coupling reactions, enabling the assembly of diverse and complex molecular architectures. This makes it a key intermediate in the development of novel pharmaceutical compounds, particularly those targeting the central nervous system. myskinrecipes.com

β-Lactams are a core structural motif in a wide range of antibiotic agents. The synthesis of novel β-lactam analogues is a continuous effort to combat antibiotic resistance. β-Amino acids are direct precursors to β-lactams, and the stereoselective synthesis of these structures is an area of intense research. researchgate.netnih.gov The use of chiral β-amino acids such as this compound allows for the diastereoselective synthesis of β-lactams. The substituent on the phenyl ring can be varied to modulate the biological activity of the resulting β-lactam analogues, offering a pathway to new potential antibiotics. researchgate.net

Role in Peptide Synthesis

The incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their therapeutic properties. This compound, as an unnatural amino acid, offers unique advantages in peptide design and synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. The availability of N-α-Fmoc-protected this compound facilitates its seamless integration into standard Fmoc-based SPPS protocols. chemimpex.comchemimpex.comspringernature.com This allows for the precise and efficient incorporation of this unnatural amino acid at any desired position within a peptide sequence. The Fmoc protecting group ensures selective deprotection and coupling reactions, which is fundamental to the stepwise assembly of peptides on a solid support. chempep.comnih.gov

Table 1: Key Steps in SPPS Incorporating this compound

| Step | Description | Reagents/Conditions |

| Resin Swelling | The solid support (resin) is swollen in a suitable solvent to allow for efficient reaction kinetics. | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |

| Amino Acid Coupling | Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid is activated and coupled to the deprotected N-terminus. | Coupling reagents (e.g., HOBt/DIC), Fmoc-protected amino acid |

| Washing | Excess reagents and byproducts are washed away from the resin-bound peptide. | DMF, DCM |

| Final Cleavage | The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cleavage cocktail luxembourg-bio.com |

The introduction of halogenated amino acids like this compound into peptide sequences can significantly enhance their biological activity and stability. nih.gov Halogenation can improve properties such as membrane permeability and target affinity. nih.gov By incorporating this amino acid, medicinal chemists can design novel bioactive peptides, including peptidomimetics, with improved pharmacokinetic profiles and therapeutic efficacy. nih.govnih.gov The bromophenyl moiety can also serve as a probe for studying peptide-protein interactions.

Recent research has focused on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. nih.gov This highlights the potential of similar amino acid backbones in creating new therapeutic agents.

The use of non-canonical amino acids is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.govcpcscientific.com this compound falls into this category of "unnatural" building blocks that allow for the creation of peptides with novel structures and functions. Its incorporation can introduce conformational constraints, alter proteolytic stability, and provide new interaction points with biological targets. kennesaw.eduresearchgate.net The synthesis of peptides containing such modified amino acids is a critical step in the development of next-generation peptide-based therapeutics. frontiersin.org

Contribution to Medicinal Chemistry Scaffold Development

This compound serves as a foundational scaffold for the development of novel bioactive molecules. Its structure, combining an amino acid moiety with a functionalized aromatic ring, allows for systematic chemical modifications to explore structure-activity relationships (SAR). The presence of the bromine atom is particularly significant; it can act as a handle for further chemical transformations (e.g., cross-coupling reactions) or contribute to the compound's biological activity through halogen bonding and by modifying its lipophilicity. Derivatives of similar propanoic acid scaffolds have been investigated for a range of therapeutic applications, including anticancer and antimicrobial agents, highlighting the utility of this molecular framework in drug discovery.

The β-amino acid structure of this compound makes it an analog of endogenous neurotransmitters, such as γ-aminobutyric acid (GABA). This similarity allows it to be used as a key intermediate in the synthesis of compounds targeting the central nervous system. Researchers utilize this scaffold to design molecules that can interact with neurotransmitter systems, offering potential pathways for developing treatments for neurological disorders like depression and anxiety. synquestlabs.com The bromophenyl group can be modified to fine-tune the binding affinity and selectivity of these compounds for specific receptors or transporters within the brain. synquestlabs.com The ability of amino acids and their derivatives to act as precursors for key neurotransmitters is a fundamental aspect of their role in neurotransmission.

As a non-proteinogenic amino acid derivative, this compound is a valuable precursor for creating inhibitors of specific enzymes and biological pathways. synquestlabs.com Its structural similarity to natural amino acids enables it to be incorporated into peptide-like structures or used to design molecules that can compete with natural substrates for enzyme active sites. synquestlabs.com This approach is crucial in developing therapeutics for various diseases, including cancer. synquestlabs.com For example, inhibiting pathways essential for cancer cell survival, such as amino acid biosynthesis, is a proven strategy in oncology. The development of inhibitors for enzymes like 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) and acetolactate synthase (ALS) in other biological systems demonstrates the potential of targeting amino acid pathways. ontosight.ai The versatility of the 3-aminopropanoic acid scaffold allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against a wide range of biological targets.

The study of how ligands bind to proteins is fundamental to drug design. This compound and its derivatives serve as molecular probes to explore these interactions. synquestlabs.comnih.gov By systematically modifying the scaffold—for instance, altering the position of the bromine atom or substituting other functional groups—researchers can investigate the precise interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. beilstein-journals.org The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding. Understanding these interactions at a molecular level provides crucial insights that guide the optimization of lead compounds in the drug discovery process. beilstein-journals.org

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. mdpi.com The receptor requires a co-agonist, typically glycine (B1666218) or D-serine, to bind to its GluN1 subunit for activation. Designing agonists that target this glycine binding site is a significant area of research for treating various neurological and psychiatric disorders. While not a direct agonist itself, the aminopropanoic acid structure is a key feature in potent NMDA receptor glycine site agonists. Research on structurally similar compounds, such as (R)-2-amino-3-triazolpropanoic acid and (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, demonstrates how this core scaffold can be elaborated to produce molecules with high affinity and varying efficacy at different NMDA receptor subtypes (GluN1/2A-D). mdpi.com These analogues provide valuable tools for understanding the nuanced pharmacology of NMDA receptors. mdpi.com

The table below summarizes the pharmacological properties of selected aminopropanoic acid analogues at different NMDA receptor subtypes, illustrating the impact of structural modifications on potency and efficacy.

| Compound | NMDA Receptor Subtype | Agonist Potency (EC₅₀, µM) | Max Response vs. Glycine (Rₘₐₓ, %) | Reference |

| 13f | GluN1/2A | - | 47% | mdpi.com |

| GluN1/2B | - | 23% | mdpi.com | |

| GluN1/2C | - | 94% | mdpi.com | |

| GluN1/2D | - | 96% | mdpi.com | |

| 8p | GluN1/2C | 0.074 | 28% (Partial Agonist) | |

| GluN1/2A, B, D | - | Virtually no agonist activity | ||

| AICP (5) | GluN1/2A | 0.066 | 100% (Full Agonist) | |

| GluN1/2B | 0.025 | 10% (Partial Agonist) | ||

| GluN1/2C | 0.0017 | 353% (Superagonist) | ||

| GluN1/2D | 0.025 | 27% (Partial Agonist) |

This table is interactive. Click on the headers to sort the data.

Utility in Biochemical Assays for Research

This compound is employed in various biochemical assays to aid in drug discovery and development. synquestlabs.com It can be used as a reference compound, a starting material for synthesizing labeled compounds for metabolic studies, or in receptor binding assays to help identify and characterize new drug candidates. Its defined structure and properties make it a reliable component in experimental setups designed to evaluate enzyme activity and protein-ligand interactions. synquestlabs.com

Application in Functional Material Creation

While primarily recognized for its role in medicinal chemistry, the structural motifs of this compound suggest its potential application in the creation of functional materials. Amino acids and their derivatives are known to be excellent building blocks for self-assembling materials, such as hydrogels and nanostructures, due to their ability to form hydrogen bonds and other non-covalent interactions. These biomaterials have applications in drug delivery and tissue engineering.

Furthermore, the presence of the bromophenyl group introduces properties that can be exploited in materials science. Halogenated organic compounds are used in the synthesis of polymers with enhanced thermal stability and flame-retardant properties. The bromine atom can also influence the electronic properties of materials, making brominated compounds candidates for use in organic electronics and optoelectronic applications. Although specific applications of this compound in this area are not yet widely documented, its chemical nature positions it as a promising candidate for future research in the development of novel functional biomaterials.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of 3-Amino-3-(4-bromophenyl)propanoic acid, enabling the separation and quantification of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. Reversed-phase HPLC methods are commonly developed to separate the target compound from any starting materials, by-products, or degradation products. These methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The detection is typically performed using a UV detector at a wavelength where the bromophenyl group exhibits strong absorbance. Method validation according to ICH guidelines ensures the accuracy, precision, and reliability of the analytical procedure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of trace impurities and degradation products of this compound. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation of unknown compounds. For amino acids, derivatization is sometimes employed to improve chromatographic behavior and ionization efficiency. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amino acids, derivatization is required to convert this compound into a more volatile and less reactive derivative prior to GC analysis. sigmaaldrich.com This process typically involves replacing the active hydrogens on the amino and carboxylic acid functional groups with nonpolar moieties. sigmaaldrich.com The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides characteristic fragmentation patterns for identification. sigmaaldrich.com

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they can exhibit different pharmacological activities. Chiral liquid chromatography is the most accurate and convenient method for determining the enantiomeric composition of chiral compounds. researchgate.net A specific chiral HPLC method has been developed for the enantiomeric separation of β-amino-β-(4-bromophenyl)propanoic acid. tsijournals.com This method utilizes a Pirkle-type chiral stationary phase, such as the (R,R) Whelk-O1 column. tsijournals.com The separation is achieved using a normal-phase mobile system, and the method has been validated for its ability to resolve and quantify the (R) and (S) enantiomers. tsijournals.com

| Parameter | Optimized Chromatographic Conditions |

| Chiral Column | (R, R) Whelk-O1 (250×4.6mm, 5µm) |

| Mobile Phase | n-hexane:ethanol:TFA:iso-propyl amine (95:05:0.1:0.025) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in Ethanol:TFA (100:1) |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

| Resolution | > 2.5 |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon) spectra provide detailed information about the chemical environment of the atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The aromatic protons on the bromophenyl ring typically appear as a set of multiplets in the downfield region. The protons of the propanoic acid backbone, specifically the methine proton adjacent to the amino and phenyl groups and the methylene (B1212753) protons, will have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a key analytical technique used to identify the functional groups present in this compound. The infrared spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrating bonds. The analysis reveals characteristic absorption bands that confirm the compound's structure, including the carboxylic acid, primary amine, and substituted benzene (B151609) ring moieties.

While enantiomers possess identical chemical structures and thus identical FTIR spectra in an achiral environment (e.g., in solution), their solid-state spectra can differ. thermofisher.com Differences in crystal lattice symmetry, intermolecular interactions, and hydrogen bonding between a pure enantiomer and its racemic mixture can lead to noticeable variations in the vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹). thermofisher.com

Key characteristic absorption peaks for this compound are detailed in the table below. The broad O-H stretch of the carboxylic acid group is a prominent feature, often overlapping with C-H stretching vibrations. docbrown.info The presence of both the C=O stretch from the carboxyl group and N-H bending from the amine group confirms the amino acid structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (very broad) |

| Amine (N-H) | Stretching | 3400 - 3250 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1725 - 1700 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Carbon-Bromine (C-Br) | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-VIS) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to study the electronic transitions within this compound. The absorption of UV radiation is primarily due to the presence of the bromophenyl chromophore. The benzene ring, substituted with the bromine atom and the amino-propanoic acid chain, gives rise to characteristic π → π* electronic transitions. In research settings, UV-Vis detection is commonly employed in conjunction with liquid chromatography for quantitative analysis. For instance, during HPLC analysis, the compound is monitored at its maximum absorption wavelength (λmax) to ensure high sensitivity. Research has shown that a suitable wavelength for detecting this compound is 225 nm. tsijournals.com

| Parameter | Value | Attribution |

|---|---|---|

| λmax | 225 nm | π → π* transition in the bromophenyl ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₉H₁₀BrNO₂. synquestlabs.com The nominal molecular weight is 244 g/mol . synquestlabs.comsigmaaldrich.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. wiley-vch.de This results in a characteristic molecular ion region with two peaks of nearly equal intensity: the molecular ion peak [M]⁺ at m/z 244 and an [M+2]⁺ peak at m/z 246.

Fragmentation patterns provide further structural information. In short-chain carboxylic acids, common fragmentation includes the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For amino acids, cleavage adjacent to the nitrogen atom is also a common pathway. researchgate.net

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 244/246 | [C₉H₁₀BrNO₂]⁺ | Molecular ion peak [M]⁺ and [M+2]⁺ showing the bromine isotopic pattern |

| 199/201 | [C₉H₁₀BrN]⁺ | Loss of the carboxyl group (-COOH) |

| 184/186 | [C₈H₇Br]⁺ | Loss of the amino and carboxyl groups |

Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

Due to the presence of a chiral center, this compound exists as a pair of enantiomers, (R) and (S). tsijournals.com As enantiomers often exhibit different pharmacological and pharmacokinetic behaviors, the determination of enantiomeric purity, or enantiomeric excess (ee), is critical. tsijournals.com The most common and accurate method for this analysis is chiral High-Performance Liquid Chromatography (HPLC). tsijournals.com

A validated chiral HPLC method has been developed to separate and quantify the (R) and (S) enantiomers of this compound. tsijournals.com This method utilizes a specialized chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. tsijournals.com The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. Research has demonstrated successful separation with a resolution greater than 2.5, allowing for accurate purity assessment. tsijournals.com

The specific conditions for a validated chiral HPLC method are outlined in the table below. tsijournals.com

| Parameter | Condition |

|---|---|

| Column (CSP) | (R, R) Whelk-01 |

| Mobile Phase | n-hexane:ethanol:TFA:iso-propyl amine (95:05:0.1:0.025 v/v) |

| Detection Wavelength | 225 nm |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, bromine, oxygen) in a sample of this compound. This data is used to confirm the empirical formula and verify the purity of the synthesized compound. The theoretical composition is calculated from the molecular formula, C₉H₁₀BrNO₂. synquestlabs.comsigmaaldrich.com Experimental values ("found") for a pure sample should closely match these calculated percentages.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 44.29% |

| Hydrogen | H | 4.13% |

| Bromine | Br | 32.74% |

| Nitrogen | N | 5.74% |

| Oxygen | O | 13.11% |

Computational Chemistry and Mechanistic Studies

Molecular Modeling and Docking Studies (for related compounds)

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein receptor. These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

In studies of related compounds, such as brassinosteroid analogs, molecular docking has been employed to correlate experimental biological activities with theoretical binding affinities. For instance, docking studies on a series of brassinosteroid analogs revealed that all the compounds adopted an orientation similar to the natural ligand, brassinolide. The binding energy values, ranging from -10.17 to -13.17 kcal/mol, were influenced by the stabilizing effect of a benzoate (B1203000) group on the interactions with the receptor complex. mdpi.com Notably, an analog featuring a nitrile group demonstrated superior contact with the amino acids in the active site. mdpi.com

Similarly, in silico investigations of 3-bromopyruvate (B3434600) (3-BP), an alkylating agent with antineoplastic activity, and its derivatives have been conducted to understand their interactions with key metabolic enzymes. plos.orgnih.gov These studies used tools like PatchDock and YASARA to decipher the molecular nature of the docking with enzymes in glycolysis and the TCA cycle. plos.orgnih.gov The results indicated that derivatives such as dibromopyruvate (DBPA) and propionic acid (PA) exhibited better binding strength to these metabolic enzymes compared to 3-BP, suggesting they hold promise as potential antitumor agents. plos.org Such studies shed light on the molecular characteristics of ligand-enzyme binding and can significantly contribute to designing and optimizing therapeutic strategies. plos.orgnih.gov

These examples highlight how molecular docking can be applied to analogs of 3-Amino-3-(4-bromophenyl)propanoic acid to predict their binding modes and affinities to various biological targets, thereby guiding the design of new, more potent molecules.

| Compound Class | Receptor/Target | Reported Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Brassinosteroid Analogs | BRI1-LRR / BAK1 Complex | -10.17 to -13.17 | mdpi.com |

| 3-Bromopyruvate (3-BP) and Derivatives | Metabolic Enzymes (Glycolysis, TCA Cycle) | Not specified numerically, but derivatives showed better binding strength than 3-BP. | plos.orgnih.gov |

Quantum Chemical Calculations (e.g., for related compounds)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide detailed information on molecular geometries, vibrational frequencies, and various molecular descriptors.

For instance, a study on small aliphatic amino acids, such as isomers of aminobutyric acid, utilized the B3LYP hybrid version of DFT for geometry optimization and vibrational analysis of neutral, cationic, and anionic forms. nih.gov Such calculations help determine molecular descriptors including dipole moment, polarizability, and energies of zero-point vibration. nih.gov Furthermore, these studies can evaluate electronic and thermodynamic properties associated with redox processes, such as ionization energy, electron affinity, chemical hardness, and electrophilicity index. nih.gov

Key findings from these studies on related amino acids include:

Ionization Energies : α-amino acids were found to have slightly higher adiabatic ionization energies compared to β-amino acids (e.g., ~142 kcal/mol vs. ~138 kcal/mol). nih.gov

Redox Potentials : The absolute reduction potential for the canonical structure of small amino acids varies between 1.21 V and 1.45 V, while it is significantly lower for the zwitterionic form (0.52–1.11 V). nih.gov

Antioxidant Capacity : The calculated absolute oxidation potential can be correlated with the adiabatic ionization energy and serves as a criterion for antioxidant capacity. nih.gov

These quantum chemical methods could be applied to this compound to predict its structural and electronic properties, offering insights into its reactivity, stability, and potential biological activities.

| Property | Value Range for Small Amino Acids | Significance | Reference |

|---|---|---|---|

| Adiabatic Ionization Energy | ~138 - 142 kcal/mol | Indicates the ease of removing an electron. | nih.gov |

| Absolute Reduction Potential (Canonical) | 1.21 - 1.45 V | Relates to the molecule's ability to accept an electron. | nih.gov |

| Absolute Reduction Potential (Zwitterionic) | 0.52 - 1.11 V | Shows the influence of molecular form on redox properties. | nih.gov |

| Chemical Hardness | 54 - 56 kcal/mol | Measures resistance to changes in electron density. | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental for optimizing synthetic routes and achieving desired products with high yield and selectivity. For β-amino acids and their derivatives, various synthetic strategies have been developed and their mechanisms investigated.

For example, the synthesis of enantiomers of a related compound, 3-amino-3-(4-cyanophenyl)propanoic acid, involved the resolution of a racemic ethyl ester. researchgate.net This was achieved through an enantioselective N-acylation reaction catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net Such enzymatic resolutions are powerful methods for obtaining chirally pure compounds, and understanding the enzyme's mechanism and substrate specificity is key to optimizing the process.

In the design of inhibitors for enzymes like human ornithine aminotransferase (hOAT), mechanistic studies are crucial. Research on aminocyclopentane derivatives, which are structurally related to cyclic amino acids, has explored inactivation mechanisms in detail. nih.gov For instance, a proposed "second-deprotonation" mechanism was investigated using intact protein mass spectrometry, protein crystallography, and kinetic studies. These investigations revealed that a designed inhibitor was converted to an irreversible tight-binding adduct in the active site of hOAT, leading to its high potency and selectivity. nih.gov The formation of specific intermediates, such as a Schiff base, and their subsequent transformations are central to the inactivation pathway. nih.gov

These examples demonstrate that a combination of experimental techniques and computational analysis can elucidate complex reaction mechanisms, from enzymatic resolutions to covalent enzyme inhibition, which is directly relevant to the synthesis and biological application of this compound and its derivatives.

Structure-Activity Relationship (SAR) Exploration and Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. drugdesign.org This knowledge guides the rational design of new compounds with improved potency, selectivity, or other desirable properties. drugdesign.org

For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, SAR studies have been conducted to evaluate their potential as antimicrobial and anticancer agents. nih.govmdpi.com A synthesized library of these compounds showed that their activity was structure-dependent. For instance, hydrazone derivatives containing heterocyclic substituents exhibited the most potent and broad-spectrum antimicrobial activity. nih.gov In anticancer evaluations against A549 non-small cell lung cancer cells, the activity was also dependent on the specific chemical substitutions. The most promising compound contained a 2-furyl substituent and showed selectivity towards cancerous cells over non-transformed cells. mdpi.com

Similarly, an SAR study of novel 3-arylcoumarins as antibacterial agents revealed that the substitution pattern on the 3-arylcoumarin scaffold was critical for activity against Staphylococcus aureus. researchgate.net The position of nitro, methyl, methoxy, amino, and bromo substituents influenced the antibacterial efficacy, highlighting the importance of specific structural features for biological function. researchgate.net

These studies exemplify the SAR process: synthesizing a series of analogs with systematic structural variations and evaluating their biological activity to build a predictive model. drugdesign.org This approach could be effectively applied to this compound to explore its therapeutic potential by modifying the phenyl ring substituents, the amino group, or the propanoic acid backbone and correlating these changes with biological outcomes.

Emerging Research Directions for 3 Amino 3 4 Bromophenyl Propanoic Acid

Development of Novel Stereoselective Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods for the stereoselective synthesis of 3-amino-3-(4-bromophenyl)propanoic acid is a primary research focus. While classical resolution techniques exist, modern research is geared towards asymmetric synthesis, which can produce the desired enantiomer directly and with high purity.

Emerging strategies are moving beyond traditional multi-step sequences, which can be laborious and low-yielding. chemrxiv.org Researchers are exploring advanced catalytic approaches to forge new carbon-carbon and carbon-nitrogen bonds with precise stereocontrol. These include:

Asymmetric Catalysis : The use of chiral catalysts, such as Lewis acids or transition metal complexes, to guide the stereochemical outcome of reactions. This is considered one of the most effective ways to produce optically enriched amino acids. qyaobio.com

Biocatalysis : Employing enzymes to perform stereoselective transformations. Enzymes operate under mild conditions and can offer exceptional levels of enantioselectivity, providing an environmentally benign alternative to chemical synthesis. news-medical.net

Metallaphotoredox Catalysis : This cutting-edge technique merges photoredox catalysis with transition metal catalysis to enable novel bond formations under gentle conditions, offering new pathways for synthesizing complex unnatural amino acids (UAAs). princeton.edu

Electrocatalytic Coupling : Recent protocols have demonstrated the use of electrocatalysis for the decarboxylative arylation of natural amino acid precursors, providing a rapid and efficient route to enantiopure UAAs. chemrxiv.org

These methods aim to streamline the synthesis of enantiomerically pure (R)- and (S)-3-amino-3-(4-bromophenyl)propanoic acid, making these valuable chiral building blocks more accessible for research and development.

Table 1: Comparison of Synthetic Approaches for Unnatural Amino Acids

| Methodology | Advantages | Key Features |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Utilizes chiral ligands and metal complexes. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Employs enzymes like hydroxylases or aldolases. nih.gov |

| Metallaphotoredox Catalysis | Access to unique reaction pathways, tolerant of various functional groups. | Synergistic use of light and metal catalysts. princeton.edu |

| Electrocatalytic Coupling | Rapid, can be conducted in parallel for library synthesis. | Uses electricity to drive decarboxylative cross-coupling reactions. chemrxiv.org |

Exploration of Bio-orthogonal Reactions with Bromine Functionality

Bio-orthogonal chemistry involves chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for such reactions. This functionality is not naturally present in biological systems, making it an ideal target for selective modification. website-files.com

The primary focus in this area is on transition metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be performed on aryl halides. acs.orgspringernature.com By incorporating this compound into a peptide or other biomolecule, the bromine atom can be used as a site for:

Fluorescent Labeling : Attaching fluorescent dyes for real-time imaging and tracking of biomolecules within cells.

Drug Conjugation : Linking therapeutic payloads to targeting molecules like antibodies.

Protein Modification : Introducing post-translational modifications or other functional groups to study protein function.